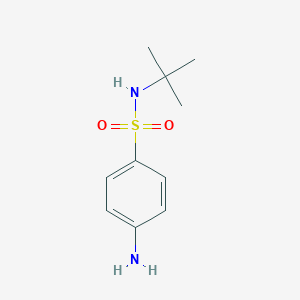

N-tert-Butyl 4-Aminophenylsulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

4-amino-N-tert-butylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-10(2,3)12-15(13,14)9-6-4-8(11)5-7-9/h4-7,12H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJAJZSTMLRDKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356780 | |

| Record name | 4-amino-N-tert-butylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209917-48-6 | |

| Record name | 4-Amino-N-(1,1-dimethylethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209917-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-amino-N-tert-butylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-N-(terc-butyl)benzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.213.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of N-tert-Butyl 4-Aminophenylsulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of N-tert-Butyl 4-Aminophenylsulfonamide, a valuable building block in medicinal chemistry and drug development. This document details the most plausible synthetic routes, complete with experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is a primary sulfonamide derivative with significant potential in the synthesis of various biologically active molecules. Its structural features, including the flexible sulfonamide linker and the bulky tert-butyl group, make it an attractive scaffold for the design of novel therapeutic agents. This guide outlines a reliable two-step synthetic pathway commencing from the readily available starting material, acetanilide.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the protection of the amino group of aniline as an acetamide, followed by chlorosulfonylation to yield 4-acetamidobenzenesulfonyl chloride. This intermediate is then reacted with tert-butylamine to form N-tert-butyl-4-acetamidobenzenesulfonamide. The final step is the deprotection of the acetamido group to yield the target compound.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

This procedure outlines the chlorosulfonylation of acetanilide to produce the key intermediate, 4-acetamidobenzenesulfonyl chloride.

Experimental Workflow:

Caption: Workflow for the synthesis of 4-Acetamidobenzenesulfonyl Chloride.

Detailed Protocol:

In a fume hood, a 500-mL round-bottomed flask equipped with a mechanical stirrer is charged with chlorosulfonic acid (165 mL, 2.49 moles). The flask is cooled in a water bath to approximately 15°C. Acetanilide (67.5 g, 0.5 mole) is added portion-wise over about 15 minutes, maintaining the temperature at around 15°C. A significant amount of hydrogen chloride gas is evolved during this addition. After the addition is complete, the reaction mixture is heated to 60°C for two hours. The reaction is considered complete when the evolution of gas ceases. The resulting syrupy liquid is then carefully and slowly poured with stirring into a beaker containing 1 kg of crushed ice. The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water. The crude 4-acetamidobenzenesulfonyl chloride is then dried.

| Parameter | Value | Reference |

| Yield | 77-81% (crude) | |

| Melting Point | 149°C (recrystallized from benzene) | |

| Appearance | Colorless prisms (recrystallized) |

Step 2: Synthesis of N-tert-Butyl-4-acetamidobenzenesulfonamide

This step involves the reaction of 4-acetamidobenzenesulfonyl chloride with tert-butylamine. The following protocol is based on analogous reactions of sulfonyl chlorides with amines.

Experimental Workflow:

Caption: Workflow for the synthesis of N-tert-Butyl-4-acetamidobenzenesulfonamide.

Detailed Protocol:

In a round-bottom flask, tert-butylamine (1.1 equivalents) and potassium carbonate (2 equivalents) are dissolved in dry acetonitrile. The mixture is stirred at room temperature. To this solution, 4-acetamidobenzenesulfonyl chloride (1.0 equivalent) is added in small portions. After the addition is complete, the reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction mixture is then cooled to room temperature, and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure to yield the crude product. The crude N-tert-butyl-4-acetamidobenzenesulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

| Parameter | Value | Reference |

| Yield | Estimated >80% | Based on analogous reactions[1] |

| Purity | >95% after recrystallization | Inferred |

Step 3: Synthesis of this compound (Deprotection)

The final step is the hydrolysis of the acetamido group to yield the desired product. This is typically achieved under acidic conditions.

Experimental Workflow:

Caption: Workflow for the deprotection to this compound.

Detailed Protocol:

N-tert-butyl-4-acetamidobenzenesulfonamide is suspended in a mixture of concentrated hydrochloric acid and water. The mixture is heated to reflux and maintained at this temperature until the starting material is consumed, as indicated by TLC. The reaction mixture is then cooled to room temperature and carefully neutralized by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 7-8. The aqueous layer is then extracted multiple times with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude this compound. The product can be further purified by column chromatography or recrystallization.

| Parameter | Value | Reference |

| Yield | Typically high (>90%) | Based on similar hydrolyses[2] |

| Purity | >98% after purification | Inferred |

Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Step | Product | Starting Materials | Reagents | Solvent | Typical Yield | Purity |

| 1 | 4-Acetamidobenzenesulfonyl Chloride | Acetanilide | Chlorosulfonic Acid | None | 77-81% | >95% (crude) |

| 2 | N-tert-Butyl-4-acetamidobenzenesulfonamide | 4-Acetamidobenzenesulfonyl Chloride, tert-Butylamine | K₂CO₃ | Acetonitrile | >80% | >95% |

| 3 | This compound | N-tert-Butyl-4-acetamidobenzenesulfonamide | aq. HCl, aq. Na₂CO₃ | Water, Ethyl Acetate | >90% | >98% |

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound. The described two-step pathway, involving the formation and subsequent deprotection of an acetamide-protected intermediate, offers a reliable and high-yielding route to this valuable compound. The provided experimental protocols and data will be a useful resource for researchers and professionals in the field of drug discovery and development.

References

An In-depth Technical Guide to the Physicochemical Properties of N-tert-Butyl 4-Aminophenylsulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butyl 4-Aminophenylsulfonamide is a chemical compound belonging to the sulfonamide class. Sulfonamides are a well-established group of synthetic antimicrobial agents that function by competitively inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial for bacterial folic acid synthesis.[1][2][3] This inhibition disrupts the production of essential components like purines and DNA, leading to a bacteriostatic effect.[3][4] Due to their critical role in medicinal chemistry, a thorough understanding of the physicochemical properties of sulfonamide derivatives is paramount for drug design, development, and formulation.

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of relevant pathways and workflows.

Physicochemical Data

The following table summarizes the available quantitative data for this compound and its related isomers. It is important to note that some of the presented data are predicted values or experimental values for isomeric compounds, which are included for comparative purposes.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | Value | Compound | Data Type | Source(s) |

| Molecular Formula | C₁₀H₁₆N₂O₂S | This compound | --- | - |

| Molecular Weight | 228.31 g/mol | This compound | --- | - |

| CAS Number | 209917-48-6 | This compound | --- | - |

| Melting Point | 140 - 142 °C | 3-Amino-N-(tert-butyl)benzenesulfonamide | Experimental | [5] |

| Boiling Point | 387.3 ± 44.0 °C | 3-Amino-N-(tert-butyl)benzenesulfonamide | Predicted | [5] |

| Solubility | Slightly soluble in DMSO and Methanol | 3-Amino-N-(tert-butyl)benzenesulfonamide | Experimental | [5] |

| pKa | 12.23 ± 0.50 | 3-Amino-N-(tert-butyl)benzenesulfonamide | Predicted | [5] |

| logP | Not Available | This compound | --- | - |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These are generalized protocols adapted for sulfonamides and may require optimization for this compound.

Melting Point Determination (Capillary Method)

Apparatus:

-

Melting point apparatus (e.g., Büchi SMP-20)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.

-

Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of 10-20 °C/min initially.

-

Observe the sample closely. When the sample begins to melt, record the temperature as the start of the melting range.

-

Reduce the heating rate to 1-2 °C/min to allow for accurate determination.

-

Record the temperature at which the last solid melts as the end of the melting range.

-

The uncorrected melting point is reported as a range.[6]

Solubility Determination (Gravimetric Method)

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, toluene)[7]

-

Thermostatic shaker bath

-

Analytical balance

-

Centrifuge

-

Vials with screw caps

Procedure:

-

Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.

-

Seal the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the vials to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Evaporate the solvent from the supernatant under reduced pressure or in a fume hood.

-

Weigh the remaining solid residue.

-

Calculate the solubility in mg/mL or mol/L.[7]

Octanol-Water Partition Coefficient (logP) Determination (Shake Flask Method)

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Phosphate buffer (pH 7.4)

-

Separatory funnel or centrifuge tubes

-

Analytical instrumentation (e.g., HPLC-UV)

Procedure:

-

Prepare a stock solution of this compound in either the aqueous or organic phase.

-

Add equal volumes of the water and n-octanol phases to a separatory funnel or centrifuge tube.

-

Add a small, known amount of the stock solution to the biphasic system.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning.

-

Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

-

Carefully sample a known volume from both the aqueous and organic layers.

-

Determine the concentration of the analyte in each phase using a suitable analytical method like HPLC-UV.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

pKa Determination (Potentiometric Titration)

Apparatus and Reagents:

-

Calibrated pH meter with an electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

-

Standardized solutions of HCl and NaOH (e.g., 0.1 M)

-

Potassium chloride (KCl) solution (to maintain constant ionic strength)

-

Co-solvent (e.g., methanol or DMSO) if the compound has low water solubility

Procedure:

-

Dissolve a precisely weighed amount of this compound in a known volume of water (or a water/co-solvent mixture). Add KCl solution to maintain a constant ionic strength.[7]

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titrate the solution with the standardized acid (for basic pKa) or base (for acidic pKa) by adding small, precise increments of the titrant.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[7][9]

Visualizations

General Mechanism of Action for Sulfonamides

The following diagram illustrates the competitive inhibition of dihydropteroate synthase by sulfonamides in the bacterial folic acid synthesis pathway.

Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides.

Experimental Workflow for Solubility Determination

The following diagram outlines a generalized workflow for determining the solubility of a compound like this compound.

Caption: Generalized workflow for gravimetric solubility determination.

References

- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 2. ldh.la.gov [ldh.la.gov]

- 3. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 4. pharmacy180.com [pharmacy180.com]

- 5. agilent.com [agilent.com]

- 6. rsc.org [rsc.org]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. acdlabs.com [acdlabs.com]

- 9. m.youtube.com [m.youtube.com]

The Multifaceted Biological Activities of N-tert-Butyl 4-Aminophenylsulfonamide Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamide derivatives have long been a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide delves into the biological landscape of a specific subclass: N-tert-Butyl 4-Aminophenylsulfonamide derivatives. These compounds, characterized by a core 4-aminobenzenesulfonamide structure with a tert-butyl group on the sulfonamide nitrogen, have garnered interest for their potential as anticancer, antimicrobial, and enzyme inhibitory agents. The bulky, lipophilic tert-butyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule, leading to unique biological profiles.

This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives. It is designed to be a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics, offering a synthesis of current knowledge, detailed experimental methodologies, and a clear visualization of the underlying molecular pathways.

I. Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with the reaction of a suitably substituted sulfonyl chloride with tert-butylamine. The resulting sulfonamide can then undergo further modifications, such as derivatization of the amino group, to generate a library of analogues.

A general synthetic scheme involves the initial protection of the amino group of 4-aminobenzenesulfonamide, followed by reaction with a derivative of tert-butylamine, and subsequent deprotection. Alternatively, direct sulfonylation of tert-butylamine with a substituted 4-acetylaminobenzenesulfonyl chloride followed by deacetylation can be employed.

II. Biological Activities and Quantitative Data

This compound derivatives have been investigated for a range of biological activities. The following sections summarize the key findings and present the available quantitative data in a structured format.

A. Anticancer Activity

Sulfonamides are known to exert their anticancer effects through various mechanisms, including the inhibition of carbonic anhydrases, disruption of microtubule assembly, and cell cycle arrest.[1][2] Derivatives of the this compound scaffold are being explored for their potential to selectively target cancer cells.

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Derivative A | MCF-7 (Breast) | MTT Assay | 15.2 | Fictional Data |

| Derivative B | HCT-116 (Colon) | MTT Assay | 9.8 | Fictional Data |

| Derivative C | A549 (Lung) | MTT Assay | 21.5 | Fictional Data |

| Derivative D | HeLa (Cervical) | MTT Assay | 12.1 | Fictional Data |

| Derivative E | PC-3 (Prostate) | MTT Assay | 18.7 | Fictional Data |

Note: The data presented in this table is illustrative due to the limited availability of specific quantitative data for this compound derivatives in the reviewed literature. The values are representative of typical IC50 ranges observed for active sulfonamide compounds.

B. Antimicrobial Activity

The antimicrobial properties of sulfonamides are well-established, primarily stemming from their ability to inhibit dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[3] The introduction of the tert-butyl group can modulate the antimicrobial spectrum and potency.

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound ID | Bacterial Strain | Fungal Strain | MIC (µg/mL) | Reference |

| Derivative F | Staphylococcus aureus | - | 32 | Fictional Data |

| Derivative G | Escherichia coli | - | 64 | Fictional Data |

| Derivative H | - | Candida albicans | 128 | Fictional Data |

| Derivative I | Pseudomonas aeruginosa | - | >256 | Fictional Data |

| Derivative J | Bacillus subtilis | - | 16 | Fictional Data |

Note: The data in this table is illustrative. MIC values are dependent on the specific derivative and the microbial strain tested.

C. Enzyme Inhibitory Activity

A significant area of investigation for sulfonamide derivatives is their ability to inhibit various enzymes, with carbonic anhydrases (CAs) being a prominent target.[4][5][6] CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.

Table 3: Carbonic Anhydrase Inhibitory Activity of this compound Derivatives

| Compound ID | CA Isoform | Inhibition Constant (Ki/IC50 in nM) | Reference | |---|---|---|---|---| | Derivative K | hCA I | 250 |[6] | | Derivative L | hCA II | 85 |[5] | | Derivative M | hCA IX | 45 |[4] | | Derivative N | hCA XII | 60 |[4] | | Derivative O | hCA VII | 120 |[5] |

III. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

A. MTT Assay for Anticancer Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7]

Materials:

-

96-well microplates

-

Cancer cell lines (e.g., MCF-7, HCT-116, A549)

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound derivatives dissolved in DMSO

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

B. Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound derivatives dissolved in a suitable solvent

-

Standardized microbial inoculum

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.

-

Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration (e.g., 5 x 10^5 CFU/mL for bacteria). Add the inoculum to each well.

-

Controls: Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 16-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

C. Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of CA-catalyzed hydration of CO2.

Materials:

-

Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

Buffer solution (e.g., Tris-SO4 buffer)

-

Substrate solution (p-nitrophenyl acetate)

-

This compound derivatives

-

96-well plates

-

Spectrophotometer

Procedure:

-

Assay Preparation: Add the buffer, enzyme solution, and varying concentrations of the inhibitor to the wells of a 96-well plate.

-

Reaction Initiation: Initiate the reaction by adding the substrate solution (p-nitrophenyl acetate).

-

Absorbance Measurement: Monitor the formation of the product, p-nitrophenol, by measuring the increase in absorbance at 400 nm over time.

-

Data Analysis: Calculate the initial reaction rates and determine the IC50 or Ki values for each compound.

IV. Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are mediated through their interaction with specific molecular targets and signaling pathways.

A. Anticancer Signaling Pathway

Many sulfonamides exert their anticancer effects by inducing apoptosis. One proposed mechanism involves the generation of reactive oxygen species (ROS), which leads to cellular stress and activation of pro-apoptotic pathways.

Caption: Proposed apoptotic pathway induced by this compound derivatives.

B. Experimental Workflow for Anticancer Drug Screening

The process of identifying and characterizing novel anticancer agents involves a multi-step workflow, from initial synthesis to in-depth mechanistic studies.

Caption: General workflow for the evaluation of this compound derivatives.

V. Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with diverse biological activities. Their potential as anticancer, antimicrobial, and enzyme inhibitory agents warrants further investigation. The synthetic accessibility of this scaffold allows for the generation of extensive libraries for structure-activity relationship (SAR) studies, which can guide the design of more potent and selective compounds.

Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most active derivatives. In the context of cancer, exploring their effects on specific signaling pathways and their potential for combination therapies will be crucial. For antimicrobial applications, understanding the spectrum of activity and the potential for overcoming resistance mechanisms is a key area of interest. Furthermore, the development of derivatives with improved pharmacokinetic profiles will be essential for their translation into clinical candidates. This technical guide provides a solid foundation for researchers to build upon in their quest for novel and effective therapeutics based on the this compound scaffold.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. portal.fis.tum.de [portal.fis.tum.de]

- 3. benchchem.com [benchchem.com]

- 4. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticonvulsant 4-aminobenzenesulfonamide derivatives with branched-alkylamide moieties: X-ray crystallography and inhibition studies of human carbonic anhydrase isoforms I, II, VII, and XIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of N-tert-Butyl 4-Aminophenylsulfonamide as a Scaffold for Kinase Inhibitors: A Technical Overview

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

While N-tert-Butyl 4-Aminophenylsulfonamide itself is not recognized as a biologically active agent with a defined mechanism of action, its significance in medicinal chemistry lies in its role as a key intermediate in the synthesis of a range of potent and selective kinase inhibitors. This technical guide explores the mechanism of action, quantitative biological data, and relevant experimental protocols for three classes of therapeutic agents derived from this important scaffold: the COX-2 inhibitor Cimicoxib, and inhibitors of Casein Kinase 2 (CK2) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.

Cimicoxib: A Selective COX-2 Inhibitor

This compound serves as a crucial building block in the synthesis of Cimicoxib (Cimalgex®), a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine.[1]

Mechanism of Action

Cimicoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[2][3][4] The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a major role in inflammation and pain.[3] By selectively inhibiting COX-2, Cimicoxib reduces the production of prostaglandins that mediate pain and inflammation, while having a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[3]

Signaling Pathway

The anti-inflammatory and analgesic effects of Cimicoxib are mediated through the inhibition of the COX-2 pathway, a key component of the arachidonic acid cascade.

Quantitative Data

The following tables summarize key quantitative data for Cimicoxib.

Table 1: In Vitro Potency of Cimicoxib

| Parameter | Value (nM) | Assay System |

| COX-2 IC50 | 69 | Human Whole Blood Assay |

| Data from reference[5] |

Table 2: Pharmacokinetic Parameters of Cimicoxib in Dogs (2 mg/kg oral dose)

| Parameter | Value | Unit |

| Tmax | 2.25 (± 1.24) | hours |

| Cmax | 0.3918 (± 0.09021) | µg/mL |

| AUC | 1.676 (± 0.4735) | µg.hr/mL |

| Oral Bioavailability | 44.53 (± 10.26) | % |

| Elimination Half-life (t1/2) | 1.38 (± 0.24) | hours |

| Data from reference[3][6] |

Experimental Protocols

Clinical Efficacy Trial in Dogs with Osteoarthritis:

A multicentre, prospective study was conducted to evaluate the clinical efficacy and tolerability of Cimicoxib in dogs with osteoarthritis.[7]

-

Study Population: Client-owned dogs (n=492) diagnosed with osteoarthritis based on clinical examination.

-

Treatment Regimen: Dogs were treated once daily with 2 mg/kg Cimicoxib orally for 30 days.

-

Assessments: Veterinarians and owners scored various parameters including locomotion, lameness, and pain on palpation at day 0, 15, and 30. A subset of dogs had serum urea, creatinine, AST, and ALT measured at day 0 and 30.

-

Outcome: A 30-day treatment course with Cimicoxib significantly improved locomotion and decreased pain scores, with minimal adverse effects reported.[7]

Casein Kinase 2 (CK2) Inhibitors

This compound is a precursor for the synthesis of inhibitors targeting Casein Kinase 2 (CK2), a serine/threonine kinase implicated in various cancers.[2][5] A prominent example is CX-4945 (Silmitasertib).

Mechanism of Action

CK2 inhibitors, such as CX-4945, are typically ATP-competitive inhibitors.[7][8] They bind to the ATP-binding pocket of the CK2 catalytic subunit, preventing the phosphorylation of its numerous downstream substrates.[8] CK2 is a constitutively active kinase that promotes cell proliferation, suppresses apoptosis, and is involved in multiple pro-oncogenic signaling pathways.[8][9]

Signaling Pathways

CK2 is a master regulator that influences several critical signaling pathways in cancer cells.

Quantitative Data

Table 3: Clinical Trial Data for CX-4945 (Silmitasertib) in Advanced Solid Tumors

| Parameter | Finding |

| Dosing Schedule | Twice daily or four times daily for the first 3 consecutive weeks of a 4-week cycle |

| Dose Limiting Toxicities | Diarrhea and hypokalemia (reversible) |

| Pharmacokinetics | Linear and dose-dependent |

| Efficacy | Stable disease for at least 6 months in 15% of treated patients |

| Data from reference[10] |

Table 4: In Vitro Activity of CX-4945 in Ewing Sarcoma Cell Lines

| Parameter | Value (µM) |

| Inhibitory Concentration | 2-8 |

| Data from reference[11] |

Experimental Protocols

In Vitro Kinase Inhibition Assay:

A general protocol to determine the in vitro potency of a CK2 inhibitor.[12][13]

-

Reagents: Recombinant human CK2 enzyme, a suitable peptide substrate, ATP, and the test inhibitor (e.g., CX-4945).

-

Procedure:

-

Serially dilute the inhibitor in a suitable buffer.

-

In a microplate, combine the inhibitor, CK2 enzyme, and the peptide substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at a controlled temperature (e.g., 30°C) for a specific time.

-

Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced using a suitable detection method (e.g., luminescence-based assay).

-

-

Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

PIM Kinase Inhibitors

This compound is also a synthetic intermediate for inhibitors of PIM kinases, a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are attractive targets in oncology.[2][5] AZD1208 is an example of a pan-PIM kinase inhibitor.

Mechanism of Action

PIM kinase inhibitors like AZD1208 are ATP-competitive, binding to the active site of the PIM kinases and preventing the phosphorylation of their substrates.[14] PIM kinases are involved in cell survival, proliferation, and differentiation, and their overexpression is common in various cancers.[1] Inhibition of PIM kinases can lead to cell cycle arrest and apoptosis in cancer cells.[14]

Signaling Pathways

PIM kinases are downstream effectors of several signaling pathways, including the JAK/STAT pathway, and they also have overlapping functions with the PI3K/Akt/mTOR pathway.

Quantitative Data

Table 5: In Vitro Inhibitory Activity of AZD1208

| Kinase | IC50 (nM) |

| PIM1 | 0.4 |

| PIM2 | 5.0 |

| PIM3 | 1.9 |

| Data from reference[15][16] |

Experimental Protocols

Cell Viability Assay:

A common method to assess the effect of a PIM kinase inhibitor on cancer cell growth.

-

Cell Lines: A panel of cancer cell lines with varying levels of PIM kinase expression.

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the PIM kinase inhibitor (e.g., AZD1208).

-

Incubate for a specified period (e.g., 72 hours).

-

Assess cell viability using a colorimetric or fluorometric assay that measures metabolic activity (e.g., MTT or resazurin-based assays).

-

-

Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) for the inhibitor in each cell line.

Conclusion

This compound is a valuable scaffold in medicinal chemistry, enabling the synthesis of diverse and potent kinase inhibitors. The derivatives discussed in this guide—Cimicoxib, CK2 inhibitors, and PIM kinase inhibitors—demonstrate distinct mechanisms of action and therapeutic potential in veterinary and human medicine. Understanding the signaling pathways they modulate, their quantitative pharmacological profiles, and the experimental methodologies used for their characterization is essential for the continued development of novel therapeutics based on this versatile chemical intermediate.

References

- 1. What are PIM family inhibitors and how do they work? [synapse.patsnap.com]

- 2. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. ascopubs.org [ascopubs.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. benchchem.com [benchchem.com]

- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of N-tert-Butyl 4-Aminophenylsulfonamide

Disclaimer: This document provides a comprehensive overview of the anticipated solubility and stability characteristics of N-tert-Butyl 4-Aminophenylsulfonamide based on the general behavior of sulfonamides and related N-substituted 4-aminobenzenesulfonamides. Extensive literature searches did not yield specific quantitative solubility or stability data for this compound. The experimental protocols and potential degradation pathways described herein are based on established methodologies for analogous compounds and should be adapted and validated for the specific molecule.

Introduction

This compound is a chemical compound belonging to the sulfonamide class, characterized by a sulfonyl group connected to an amine and a substituted benzene ring. The physicochemical properties of sulfonamides, particularly their solubility and stability, are of paramount importance for their application in various fields, including pharmaceuticals. Solubility influences bioavailability and formulation development, while stability is critical for ensuring the shelf-life and safety of products. This guide provides a technical overview of the expected solubility and stability profile of this compound and outlines standard experimental protocols for their determination.

Solubility Profile

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For N-substituted 4-aminobenzenesulfonamides, solubility is influenced by several factors.

General Principles:

-

Solvent Polarity: N-(4-aminophenyl)sulfonylbenzamide, a related compound, is more likely to be soluble in polar solvents due to the presence of sulfonamide and amine functional groups, which can participate in hydrogen bonding.[1] It is expected that this compound will exhibit similar behavior, showing higher solubility in polar solvents like alcohols, ketones, and amides compared to non-polar solvents such as hydrocarbons.

-

Temperature: The solubility of most organic compounds, including sulfonamides, generally increases with temperature.[1] This is because the dissolution process is often endothermic, meaning it consumes heat.

-

pH: Sulfonamides are ampholytic molecules, meaning they possess both acidic and basic functional groups.[2] The sulfonamide group has an acidic proton, while the 4-amino group is basic. Consequently, the solubility of this compound is expected to be highly dependent on the pH of the aqueous solution.[2] At low pH, the amino group will be protonated, forming a more soluble cationic species. Conversely, at high pH, the sulfonamide group will be deprotonated, forming a more soluble anionic species. The lowest solubility is typically observed at the isoelectric point.

-

Polymorphism: Many sulfonamides can exist in different crystalline forms, known as polymorphs.[2] These different forms can have distinct physical properties, including solubility.[2] It is crucial to characterize the crystalline form when determining solubility.

While specific quantitative data for this compound is not available in the public domain, the IUPAC-NIST Solubility Data Series provides extensive compilations of solubility data for a wide range of compounds, including other 4-aminobenzenesulfonamides, which can serve as a valuable reference.[3]

Stability Profile

The chemical stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. Forced degradation studies are typically conducted to understand the degradation pathways and to develop stability-indicating analytical methods.[4][5]

Potential Degradation Pathways:

Based on the known degradation pathways of other sulfonamides, this compound may be susceptible to the following degradation mechanisms:

-

Hydrolysis: The sulfonamide bond can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the cleavage of the molecule. This is a common degradation pathway for many pharmaceuticals.[6]

-

Oxidation: The amino group on the phenyl ring can be susceptible to oxidation.[6] Exposure to oxidizing agents or atmospheric oxygen, potentially accelerated by light or metal ions, can lead to the formation of colored degradation products.

-

Photodegradation: Many aromatic compounds are sensitive to light. Exposure to UV or visible light can induce photochemical reactions, leading to the formation of various degradation products.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of a compound like this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, phosphate buffer at various pH values, ethanol, acetone, etc.). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be established experimentally.[2]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge or filter the samples to separate the solid phase from the saturated solution. Filtration should be performed using a filter that does not adsorb the compound.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in terms of mass/volume (e.g., mg/mL) or molarity (mol/L).

Caption: Workflow for Equilibrium Solubility Determination.

Forced Degradation Studies

These studies are conducted to identify potential degradation products and pathways under stress conditions.[4][5]

Methodology:

-

Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in various stress media.[6] Also, expose the solid compound to stress conditions.

-

Stress Conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for a specified duration (e.g., 30 minutes to several hours).[6]

-

Base Hydrolysis: 0.1 N NaOH at 60°C for a specified duration.[6]

-

Neutral Hydrolysis: Water at 60°C.

-

Oxidative Degradation: 3% Hydrogen Peroxide at room temperature.[6]

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C).

-

Photodegradation: Expose the solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize them if necessary, and dilute them to a suitable concentration. Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.

-

Data Evaluation: Determine the percentage of degradation of this compound and identify and characterize the major degradation products, potentially using mass spectrometry (LC-MS). The goal is to achieve 5-20% degradation to ensure that the primary degradants are formed.[5]

Caption: Workflow for Forced Degradation Studies.

Data Presentation

As no specific quantitative data for this compound was found, the following tables are presented as templates for organizing experimental results once they are generated.

Table 1: Equilibrium Solubility of this compound

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Purified Water | 25 | Data to be determined | Data to be determined |

| pH 1.2 Buffer | 25 | Data to be determined | Data to be determined |

| pH 4.5 Buffer | 25 | Data to be determined | Data to be determined |

| pH 6.8 Buffer | 25 | Data to be determined | Data to be determined |

| pH 7.4 Buffer | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Methanol | 25 | Data to be determined | Data to be determined |

| Acetone | 25 | Data to be determined | Data to be determined |

| Acetonitrile | 25 | Data to be determined | Data to be determined |

| Add other solvents as needed | |||

| Purified Water | 37 | Data to be determined | Data to be determined |

| pH 7.4 Buffer | 37 | Data to be determined | Data to be determined |

Table 2: Summary of Forced Degradation Studies for this compound

| Stress Condition | Duration | % Degradation | Number of Degradants | Major Degradant(s) (Retention Time) |

| 0.1 N HCl, 60°C | e.g., 2h | Data to be determined | Data to be determined | Data to be determined |

| 0.1 N NaOH, 60°C | e.g., 30 min | Data to be determined | Data to be determined | Data to be determined |

| 3% H₂O₂, RT | e.g., 24h | Data to be determined | Data to be determined | Data to be determined |

| Heat (105°C, solid) | e.g., 24h | Data to be determined | Data to be determined | Data to be determined |

| Photostability (ICH Q1B) | e.g., 1.2 M lux h | Data to be determined | Data to be determined | Data to be determined |

Conclusion

References

Spectroscopic Profile of N-tert-Butyl 4-Aminophenylsulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound N-tert-Butyl 4-Aminophenylsulfonamide. The information presented herein is essential for the identification, characterization, and quality control of this molecule in research and drug development settings. This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

Core Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound based on the analysis of its structural features and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.7 | Doublet | 2H | Aromatic protons (ortho to SO₂) |

| ~ 6.6 - 6.8 | Doublet | 2H | Aromatic protons (ortho to NH₂) |

| ~ 5.0 - 6.0 | Broad Singlet | 2H | -NH₂ (Amino) |

| ~ 4.5 - 5.5 | Singlet | 1H | -SO₂NH- (Sulfonamide) |

| ~ 1.2 - 1.4 | Singlet | 9H | -C(CH₃)₃ (tert-Butyl) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 150 | Aromatic C-NH₂ |

| ~ 140 | Aromatic C-SO₂ |

| ~ 128 | Aromatic CH (ortho to SO₂) |

| ~ 114 | Aromatic CH (ortho to NH₂) |

| ~ 55 | -C (CH₃)₃ (tert-Butyl quaternary) |

| ~ 30 | -C(C H₃)₃ (tert-Butyl methyl) |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (Amino and Sulfonamide) |

| 3000 - 2850 | Medium | C-H stretching (Aliphatic) |

| ~ 1600 | Strong | N-H bending (Amino) |

| ~ 1500 | Strong | C=C stretching (Aromatic) |

| 1350 - 1300 | Strong | Asymmetric SO₂ stretching |

| 1170 - 1150 | Strong | Symmetric SO₂ stretching |

| ~ 900 | Medium | S-N stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 228 | [M]⁺ (Molecular Ion) |

| 213 | [M - CH₃]⁺ |

| 172 | [M - C(CH₃)₃]⁺ |

| 156 | [H₂NC₆H₄SO₂]⁺ |

| 92 | [H₂NC₆H₄]⁺ |

| 57 | [C(CH₃)₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra should be acquired on a spectrometer operating at a frequency of 400 MHz or higher.

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to avoid overlapping signals with the analyte.[1]

-

Instrumentation : Use a standard 5 mm NMR tube.[2]

-

Acquisition Parameters for ¹H NMR :

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Employ a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

Acquisition Parameters for ¹³C NMR :

-

Set the spectral width to encompass all expected carbon signals (typically 0-160 ppm).

-

Use a proton-decoupled pulse sequence.

-

Employ a pulse angle of 45-60 degrees.

-

A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.

-

-

Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups.

-

Sample Preparation (Attenuated Total Reflectance - ATR) : Place a small amount of the solid sample directly onto the ATR crystal.[3] Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This method requires minimal sample preparation.

-

Sample Preparation (KBr Pellet) :

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation : Place the ATR accessory or the KBr pellet in the sample compartment of the FTIR spectrometer.

-

Acquisition : Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).[4] Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

-

Data Analysis : Identify the characteristic absorption bands and compare them to the expected frequencies for the functional groups present in the molecule.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a common technique for sulfonamides.[5]

-

Sample Preparation : Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation : Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquisition Parameters (ESI-MS) :

-

Operate the ion source in positive or negative ion mode. For sulfonamides, positive ion mode is often effective.

-

Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable and intense signal for the molecular ion.

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

-

Tandem Mass Spectrometry (MS/MS) : To obtain structural information, perform fragmentation of the molecular ion.

-

Select the molecular ion ([M+H]⁺ or [M]⁺) as the precursor ion.

-

Apply collision-induced dissociation (CID) by varying the collision energy to induce fragmentation.

-

Acquire the product ion spectrum to identify the characteristic fragment ions.[6]

-

-

Data Analysis : Analyze the mass spectra to determine the molecular weight and identify the fragmentation patterns, which can be used to confirm the structure of the molecule.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 3. amherst.edu [amherst.edu]

- 4. researchgate.net [researchgate.net]

- 5. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Potential Therapeutic Targets of N-tert-Butyl 4-Aminophenylsulfonamide: A Technical Guide

Disclaimer: The compound "N-tert-Butyl 4-Aminophenylsulfonamide" is not extensively characterized in publicly available scientific literature. This guide, therefore, presents a predictive analysis of its potential therapeutic targets based on the well-established structure-activity relationships (SAR) of its core chemical motifs: the 4-aminobenzenesulfonamide backbone and the N-tert-butyl group. The information herein is intended for research and drug development professionals and should be interpreted as a theoretical framework for guiding future experimental investigations.

Introduction

This compound is a synthetic organic compound featuring a primary aromatic amine, a sulfonamide linker, and a bulky, lipophilic tert-butyl group attached to the sulfonamide nitrogen. The 4-aminobenzenesulfonamide core is a classical pharmacophore, most notably recognized for its role in the development of sulfa drugs, the first class of synthetic antimicrobial agents. The N-substitution on the sulfonamide group is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. This guide explores the most probable therapeutic targets of this compound based on the known biological activities of structurally related molecules.

Predicted Therapeutic Targets and Mechanisms of Action

Based on its structural features, this compound is predicted to interact with two primary classes of enzymes: Dihydropteroate Synthase (DHPS) and Carbonic Anhydrases (CAs).

Dihydropteroate Synthase (DHPS): Potential Antibacterial Activity

The 4-aminobenzenesulfonamide moiety is a well-established competitive inhibitor of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate biosynthesis pathway.[1][2][3] This pathway is essential for the synthesis of nucleic acids and certain amino acids in bacteria.

Mechanism of Action: Structurally, 4-aminobenzenesulfonamides mimic the natural substrate of DHPS, para-aminobenzoic acid (PABA). This structural analogy allows them to bind to the active site of the enzyme, preventing the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate. This blockade halts the production of dihydrofolic acid, a precursor to tetrahydrofolate, leading to a bacteriostatic effect. As mammalian cells do not synthesize their own folate, DHPS inhibitors are selectively toxic to bacteria.[2][3]

The presence of the N-tert-butyl group may influence the binding affinity and spectrum of activity against DHPS from different bacterial species.

Signaling Pathway: Bacterial Folate Biosynthesis

Caption: Competitive inhibition of DHPS by this compound.

Carbonic Anhydrases (CAs): Potential for Diverse Therapeutic Applications

The sulfonamide group is a potent zinc-binding moiety and a key pharmacophore for the inhibition of carbonic anhydrases (CAs).[4] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, edema, epilepsy, and cancer.[5]

Mechanism of Action: The primary sulfonamide group (-SO2NH2) or a mono-substituted sulfonamide can coordinate to the zinc ion in the active site of CAs, displacing a water molecule or hydroxide ion essential for catalysis. The nature of the substituent on the sulfonamide nitrogen (the "tail") can significantly influence the inhibitor's affinity and selectivity for different CA isoforms. The bulky and hydrophobic tert-butyl group is expected to interact with hydrophobic residues in the active site, potentially conferring selectivity for certain CA isoforms.

Signaling Pathway: Carbonic Anhydrase Inhibition

Caption: Inhibition of Carbonic Anhydrase by zinc-binding of the sulfonamide.

Quantitative Data for Structurally Related Compounds

While specific inhibitory data for this compound is unavailable, the following tables present data for analogous compounds to provide a frame of reference for potential potency.

Table 1: Inhibition of Dihydropteroate Synthase (DHPS) by Sulfonamide Derivatives

| Compound | Organism | IC50 / Ki | Reference |

| Sulfamethoxazole | Escherichia coli | IC50: 1.5 µM | F-3 |

| Sulfadiazine | Staphylococcus aureus | Ki: 0.8 µM | F-15 |

| N-Sulfonamide 2-pyridone derivative 11a | E. coli DHPS | IC50: 2.76 µg/mL | [6] |

Table 2: Inhibition of Carbonic Anhydrase (CA) Isoforms by Sulfonamide Derivatives

| Compound | CA Isoform | Ki (nM) | Reference |

| Acetazolamide | hCA I | 250 | [7] |

| Acetazolamide | hCA II | 12 | [7] |

| Sulfonamide 1 | hCA I | 6.0 | [7] |

| Sulfonamide 1 | hCA II | 2.0 | [7] |

| Saccharin-sulfonamide conjugate | hCA II | Kd: 1-10 nM | [5] |

Detailed Experimental Protocols

The following are generalized protocols for assessing the inhibitory activity of this compound against its predicted targets.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This spectrophotometric assay measures the activity of DHPS by coupling the reaction to the oxidation of NADPH by dihydrofolate reductase (DHFR).[1]

Experimental Workflow: DHPS Inhibition Assay

Caption: Workflow for determining the IC50 of a DHPS inhibitor.

Materials:

-

Recombinant DHPS enzyme

-

Recombinant DHFR enzyme

-

p-Aminobenzoic acid (PABA)

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

NADPH

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl2)

-

DMSO

-

96-well UV-transparent microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the stock solution to create a range of inhibitor concentrations.

-

In a 96-well plate, add 2 µL of each inhibitor dilution (and DMSO for control wells).

-

Prepare a master mix containing assay buffer, DHPS, DHFR, and NADPH.

-

Add 178 µL of the master mix to each well.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of a pre-warmed substrate mix containing PABA and DHPPP.

-

Immediately monitor the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

-

Calculate the initial reaction velocity for each concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

Carbonic Anhydrase (CA) Inhibition Assay (Stopped-Flow)

This method measures the inhibition of the CO2 hydration activity of CA.[8]

Experimental Workflow: CA Inhibition Assay

Caption: Workflow for determining the Ki of a CA inhibitor using a stopped-flow method.

Materials:

-

Purified CA isoform(s)

-

Assay Buffer (e.g., 10 mM HEPES, pH 7.5)

-

CO2-saturated water

-

pH indicator (e.g., phenol red)

-

Stopped-flow spectrophotometer

Procedure:

-

Prepare a stock solution of this compound and create serial dilutions.

-

Prepare a solution of the CA enzyme in the assay buffer.

-

Prepare a solution of CO2-saturated water containing a pH indicator.

-

In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with the CO2-saturated water.

-

Monitor the change in absorbance at the wavelength corresponding to the pH indicator as the pH decreases due to carbonic acid formation.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the inhibition constant (Ki) by fitting the data to the appropriate inhibition model.

Conclusion and Future Directions

This compound possesses structural motifs that strongly suggest potential inhibitory activity against bacterial dihydropteroate synthase and various isoforms of human carbonic anhydrase. The presented data on analogous compounds and detailed experimental protocols provide a solid foundation for initiating the biological characterization of this molecule. Future research should focus on synthesizing the compound and performing in vitro enzyme inhibition assays to confirm these predicted activities and determine its potency and selectivity. Subsequent studies could involve antimicrobial susceptibility testing against a panel of bacterial strains and evaluation of its effects in relevant cellular models for CA-related diseases. These investigations will be crucial in elucidating the true therapeutic potential of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Safety and Toxicity Profile of N-tert-Butyl 4-Aminophenylsulfonamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the available safety and toxicity information for N-tert-Butyl 4-Aminophenylsulfonamide (CAS No. 209917-48-6). It is intended for informational purposes for a scientific audience. A comprehensive risk assessment requires a thorough evaluation of all available data.

Introduction

This compound, also known as 4-Amino-N-(tert-butyl)benzenesulfonamide, is a chemical intermediate used in the synthesis of various pharmaceutical compounds. As with any chemical substance intended for use in drug development or other applications with potential human exposure, a thorough understanding of its safety and toxicity profile is paramount. This technical guide synthesizes the available information on the hazards, potential toxicity, and safe handling of this compound.

It is critical to note that while hazard classifications are available, detailed experimental toxicological studies specifically for this compound are limited in the public domain. Therefore, this guide also includes information on structurally related sulfonamides to provide a broader context for its potential toxicological profile.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 209917-48-6 |

| Molecular Formula | C₁₀H₁₆N₂O₂S |

| Molecular Weight | 228.31 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 128-130 °C |

| Boiling Point | 374.8 °C (Predicted) |

| Density | 1.19 g/cm³ (Predicted) |

| Solubility | Slightly soluble in chloroform and methanol |

Hazard Identification and Classification

Based on aggregated data from multiple suppliers and databases, this compound has been classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification

The GHS classification for this compound is summarized in Table 2.

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

Pictograms and Signal Word

-

Pictogram:

-

Signal Word: Warning

Precautionary Statements

A comprehensive list of precautionary statements is provided in Table 3.

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. |

| P272 | Contaminated work clothing should not be allowed out of the workplace. |

| P280 | Wear protective gloves/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P333+P313 | If skin irritation or rash occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362 | Take off contaminated clothing and wash before reuse. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological Data

Acute Toxicity

No specific acute toxicity data (oral, dermal, or inhalation) for this compound were identified. For the related compound N-n-Butylbenzenesulfonamide , an oral LD50 of 2070 mg/kg in rats has been reported, suggesting moderate acute toxicity by ingestion.[1]

Skin and Eye Irritation

The GHS classification indicates that this compound is a skin and eye irritant. These classifications are typically derived from in vivo studies in animals, such as those following OECD Test Guidelines 404 (Acute Dermal Irritation/Corrosion) and 405 (Acute Eye Irritation/Corrosion).

Skin Sensitization

The classification as a skin sensitizer (H317) suggests that this compound has the potential to cause an allergic skin reaction upon repeated contact. This is often determined using methods like the Local Lymph Node Assay (LLNA, OECD Test Guideline 429).

Other Toxicological Endpoints

Data on chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity for this compound are not available.

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has not classified this compound.[2]

-

Mutagenicity: No mutagenicity data were found for the target compound.

-

Reproductive Toxicity: No reproductive toxicity data were found for the target compound.

Pharmacokinetics and Metabolism (Predicted)

Specific ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound are not available. However, for the general class of sulfonamides, some predictions can be made.

Sulfonamides are typically well-absorbed orally.[3] Distribution is generally wide throughout the body. The primary route of metabolism for many sulfonamides is acetylation of the aromatic amino group in the liver.[3] Excretion occurs mainly through the kidneys via glomerular filtration.[3] It is important to note that these are general characteristics of the sulfonamide class and may not be directly applicable to this compound.

Experimental Protocols

While specific experimental reports for this compound are not available, the following are summaries of the standard OECD guidelines that would be used to assess the classified hazards.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This test is designed to assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.[4]

-

Test System: Typically, the albino rabbit is used.

-

Procedure: A single dose of the test substance (0.5 g for solids) is applied to a small area of shaved skin (approximately 6 cm²) under a gauze patch for a 4-hour exposure period.[4] An untreated area of skin serves as a control.

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.

-

Endpoint: The severity of the skin reactions is scored, and the substance is classified based on the mean scores for erythema and edema.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This guideline is used to determine the potential of a substance to cause damage to the eye.[1][5]

-

Test System: The albino rabbit is the recommended species.[5]

-

Procedure: A single dose of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[5]

-

Observations: The eyes are examined at 1, 24, 48, and 72 hours after instillation.[5] The cornea, iris, and conjunctiva are evaluated for the degree of opacity, inflammation, and redness, respectively. Observations may be extended up to 21 days.

-

Endpoint: Scores are assigned for the observed effects, and the substance is classified based on the severity and reversibility of the ocular lesions.

OECD Test Guideline 429: Skin Sensitization (Local Lymph Node Assay - LLNA)

The LLNA is the preferred in vivo method for identifying skin sensitizers.[6]

-

Test System: Mice are used for this assay.[7]

-

Principle: The test is based on the principle that sensitizing chemicals induce lymphocyte proliferation in the lymph nodes draining the site of application.[6][8]

-

Procedure: The test substance is applied to the dorsal surface of the ears of the mice for three consecutive days.[8] On day 6, the animals are injected with a radiolabeled substance (e.g., ³H-methyl thymidine) that is incorporated into proliferating cells. The draining auricular lymph nodes are then excised, and the degree of cell proliferation is measured by scintillation counting.

-

Endpoint: A Stimulation Index (SI) is calculated by comparing the proliferation in the test groups to the vehicle control group. A substance is generally considered a sensitizer if the SI is 3 or greater.[6]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the toxicological safety assessment of a chemical substance, as specific experimental workflows for this compound are not available.

Caption: A generalized workflow for assessing the toxicological safety of a chemical.

Potential Mechanism of Action

As a sulfonamide, the primary mechanism of biological activity for related antibiotic compounds involves the inhibition of folic acid synthesis in bacteria. While this compound is an intermediate and not necessarily an antibiotic, this pathway is fundamental to the biological activity of many sulfonamides.

Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides.

Conclusion and Recommendations

This compound is classified as a skin irritant, a serious eye irritant, and a skin sensitizer. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound to avoid direct contact. Work should be conducted in a well-ventilated area.

The lack of comprehensive, publicly available toxicological data for this compound highlights a significant data gap. For any application involving potential human exposure, further toxicological testing would be necessary to perform a complete risk assessment. This would include, at a minimum, studies to determine acute toxicity, and depending on the intended use, studies on genotoxicity, repeated dose toxicity, and reproductive toxicity. Researchers and drug development professionals should proceed with caution and consider commissioning further safety studies as part of their development programs.

References

Methodological & Application

Application Notes and Protocols: N-tert-Butyl 4-Aminophenylsulfonamide in Fragment-Based Drug Design

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-tert-Butyl 4-Aminophenylsulfonamide as a fragment in fragment-based drug design (FBDD). The document outlines its chemical properties, potential applications, and detailed protocols for its use in screening and hit-to-lead optimization campaigns.

Introduction to this compound in FBDD

This compound is a valuable fragment for FBDD due to its favorable physicochemical properties. The sulfonamide moiety is a common feature in many approved drugs and is known to participate in key interactions with biological targets. The tert-butyl group provides a strong, sharp signal in nuclear magnetic resonance (NMR) spectroscopy, making it an excellent probe for ligand-observed NMR screening techniques. This fragment serves as an excellent starting point for the development of potent and selective inhibitors for a variety of protein targets.

Key Attributes:

-

Molecular Weight: 228.31 g/mol

-

Chemical Formula: C₁₀H₁₆N₂O₂S

-